molecular formula C14H15N5 B3011386 2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1822305-99-6

2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3011386
CAS No.: 1822305-99-6
M. Wt: 253.309
InChI Key: ZHKHFFZUGOLEPK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C14H15N5 and its molecular weight is 253.309. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-10-7-13(16-9-12-5-3-4-6-15-12)19-14(17-10)8-11(2)18-19/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHFFZUGOLEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Pps have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors. This suggests that the compound might interact with its targets by donating electrons, thereby affecting their absorption and emission properties.

Biochemical Pathways

Pps are known to be used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications. This suggests that the compound could potentially affect a wide range of biochemical pathways, depending on its specific targets and mode of action.

Result of Action

Given the compound’s potential role in optical applications and its possible effects on absorption and emission behaviors, it could potentially be used to study and influence a variety of intracellular processes.

Action Environment

Pps are known for their significant photophysical properties and their potential use in a variety of applications, suggesting that they might be relatively stable and effective in a variety of environments.

Biological Activity

The compound 2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives known for their diverse biological activities. This article reviews the pharmacological properties, including anticancer, anti-inflammatory, anti-diabetic, and antiviral effects, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N4\text{C}_{12}\text{H}_{14}\text{N}_4

This structure features a pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values around 19.70 ± 0.89 μM for MCF-7 cells .
  • The compound's mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

2. Anti-inflammatory Activity

The compound has shown potential in inhibiting inflammatory pathways:

  • In vitro studies revealed that derivatives could inhibit TNF-α production, which is crucial in inflammatory responses .
  • The anti-inflammatory effects were quantified by measuring the inhibition of protein denaturation and proteinase activity.

3. Antiviral Activity

Research has highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines:

  • Specific derivatives have been reported to exhibit activity against viral infections such as HIV and COVID-19 . For example, compounds demonstrated significant inhibition of viral replication in cell cultures.

4. Anti-diabetic Effects

The anti-diabetic properties of these compounds are notable:

  • The compound was found to inhibit α-glucosidase with an IC50 value significantly lower than that of acarbose (IC50 = 750.0 ± 1.5 μM), indicating a potent effect on glucose metabolism .

Data Table: Biological Activities Summary

Biological ActivityTest System/MethodIC50 ValueReference
AnticancerMCF-7 (breast cancer)19.70 ± 0.89 μM
Anti-inflammatoryTNF-α inhibitionNot specified
AntiviralHIV/COVID-19 cell culturesNot specified
Anti-diabeticα-glucosidase inhibition15.2 ± 0.4 μM

Case Studies

Several case studies have explored the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

Case Study 1: Anticancer Efficacy

A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives showed promising results against breast cancer cell lines. The synthesized compounds were evaluated for cytotoxicity using MTT assays, revealing several candidates with significant activity.

Case Study 2: Anti-diabetic Mechanism

Research involving the inhibition of α-glucosidase by pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential as anti-diabetic agents. The study compared their efficacy with standard drugs and found them to be significantly more effective.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral properties. Specifically, these compounds have been studied for their ability to inhibit viral replication in various models:

  • Mechanism : They act as inhibitors of viral enzymes that are crucial for the replication cycle.
  • Case Study : A patent describes a series of pyrazolo[1,5-a]pyrimidine derivatives that showed effectiveness against viral infections, highlighting the potential of this compound class in antiviral therapy .

Cancer Treatment

The compound has also been investigated for its role as an anticancer agent:

  • Mechanism : It is believed to inhibit key signaling pathways involved in tumor growth and survival, particularly through mTOR inhibition.
  • Case Study : A study demonstrated that certain pyrazolo[1,5-a]pyrimidines significantly reduced tumor cell viability in vitro and in vivo models by inducing apoptosis and cell cycle arrest .

Efficacy Studies

Multiple studies have evaluated the efficacy of 2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine in various contexts:

StudyFocusFindings
AntiviralDemonstrated significant inhibition of viral replication.
OncologyInduced apoptosis in cancer cell lines; reduced tumor size in animal models.
MechanisticIdentified mTOR as a key target for inhibition by the compound.

Q & A

Advanced Research Question

  • Pyridylmethylamine Groups : Enhance blood-brain barrier penetration (logP = 2.1) for neuropharmacological applications .
  • Trifluoromethyl Derivatives : Improve metabolic stability (human liver microsomal CLint < 15 µL/min/mg) but may increase hepatotoxicity risk .
  • In Vivo Studies : 2-Pyridylmethyl-substituted analogs show oral bioavailability >50% in mice, with Cmax = 1.2 µM at 10 mg/kg dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.